(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Description
(2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a chiral center at the 2S position with a hydroxyl group and a propanoic acid backbone. The Fmoc group serves as a protective moiety for amine functionalities in peptide synthesis, enabling selective deprotection under mild basic conditions . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with orthogonal protection strategies.
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCRVWLJFLVCB-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172721-23-2 | |
| Record name | (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropionic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.
Industrial Production Methods: Industrial production of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) as the protecting reagent .
Chemical Reactions Analysis
Types of Reactions: (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in SPPS .
Biology: In biological research, this compound is used to synthesize peptides that can be employed in various assays, including enzyme-substrate studies and receptor-ligand interactions .
Medicine: Peptides synthesized using (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid are used in the development of therapeutic agents, including antimicrobial peptides and peptide-based drugs .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery .
Mechanism of Action
The primary mechanism of action of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a broader class of Fmoc-protected amino acids. Key structural variations among analogs include:
- Substituents on the aromatic ring: Ortho-tolyl group: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) replaces the hydroxyl group with a methyl-substituted phenyl ring, enhancing hydrophobicity . Halogenated aryl groups: (2S)-3-(2-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid introduces halogen atoms (Cl, F) for electronic effects, influencing reactivity and binding affinity .
- Modifications to the amino acid backbone: Methylation of the amino group: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid adds a methyl group to the nitrogen, altering steric and electronic properties . Hydroxyl vs.
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs .
Research Findings and Challenges
- Purity and validation : While HY-W010984 achieves 99.76% HPLC purity, many analogs lack validation for therapeutic use .
- Steric effects : Bulky substituents (e.g., indole, trifluoromethyl) may hinder coupling efficiency in SPPS .
- Solubility limitations : Highly hydrophobic analogs (e.g., o-tolyl derivatives) require organic solvents, complicating aqueous-phase applications .
Biological Activity
The compound (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid (commonly referred to as Fmoc-amino acid) is a derivative of amino acids featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and peptide synthesis.
Structural Characteristics
The structural complexity of this compound includes:
- Fluorenyl group : Enhances lipophilicity and biological interactions.
- Methoxycarbonyl group : Provides protection for the amino group during synthesis.
- Hydroxypropanoic acid backbone : Contributes to its role as an amino acid derivative.
The biological activity of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Similar compounds have demonstrated:
- Anti-inflammatory properties : They may inhibit pro-inflammatory cytokines.
- Anticancer activity : Potential to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or receptors.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
- Research has shown that compounds with similar structures can inhibit ribonucleotide reductase (RR), a key enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells.
- Peptide Synthesis Applications :
-
Anticancer Properties :
- A study demonstrated that Fmoc-amino acids exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology.
Data Table: Biological Activities and Properties
| Property/Activity | Description |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 86280368 |
| Biological Targets | Ribonucleotide reductase, various kinases |
| Potential Activities | Anti-inflammatory, anticancer |
| Synthesis Methodology | Solid-phase peptide synthesis using Fmoc chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
